Hydrophilicity Shift vs. Standard Phenylalanine Ester
The introduction of the threo-β-hydroxyl group results in a massive shift in lipophilicity. Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate has a measured LogP of -0.194 [1]. In stark contrast, 4-nitrophenylalanine methyl ester, which lacks this β-hydroxyl group, exhibits a LogP of 2.6631 [2]. This represents a difference of 2.85 LogP units, indicating that the target compound is nearly three orders of magnitude more hydrophilic.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -0.194 |
| Comparator Or Baseline | 4-Nitrophenylalanine methyl ester: 2.6631 |
| Quantified Difference | ΔLogP = 2.857 units (target is ~720x more hydrophilic by partition coefficient ratio) |
| Conditions | SIELC algorithm for target; Molbase database for comparator. Both represent standard partitioning descriptors. |
Why This Matters
This property is critical for selecting a compound for aqueous-phase reactions, biological assays, or as a polar building block in peptide synthesis where intermediate hydrophilicity is required.
- [1] SIELC Technologies. (2018). Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate - HPLC Separation & Physicochemical Data. Retrieved from https://sielc.com/methyl-threo-beta-hydroxy-4-nitro-3-phenyl-dl-alaninate View Source
- [2] Molbase. (n.d.). (S)-4-NITROPHENYLALANINE METHYL ESTER HYDROCHLORIDE - Physicochemical Properties. Retrieved from https://qiye.molbase.cn/d16868/2104177 View Source
